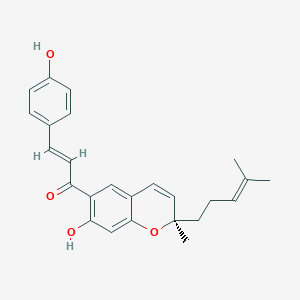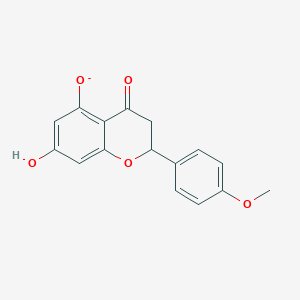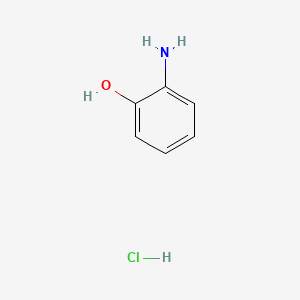
2-Aminophenol hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-aminophenol hydrochloride and related compounds involves various chemical reactions. For instance, one approach to synthesizing derivatives involves the reaction of primary phosphinophenols with formaldehyde and amino acids, showcasing the compound's versatility in forming acyclic and cyclic amino acid derivatives (Karasik et al., 2001). Additionally, a novel synthesis method through Ru-catalyzed C-H mono- and dihydroxylation of anilides has been developed, demonstrating excellent reactivity and regioselectivity (Yang, Shan, & Rao, 2013).
Molecular Structure Analysis
Research on the crystal structure of 2-aminophenol has provided insights into its molecular geometry, hydrogen bonding, and potential for forming clathrates with foreign molecules. This detailed structure analysis has implications for understanding the compound's interactions and reactivity (Korp, Bernal, Aven, & Mills, 1981).
Chemical Reactions and Properties
2-Aminophenol hydrochloride participates in various chemical reactions, such as aromatic ring cleavage when exposed to specific enzymes, indicating its role in biodegradation pathways. This reaction transforms 2-aminophenol to 2-aminomuconic acid semialdehyde, highlighting its environmental significance (Lendenmann & Spain, 1996).
Physical Properties Analysis
The physical properties of 2-aminophenol hydrochloride and its derivatives, such as thermal stability and electrical conductivity, have been investigated, revealing that these properties can be significantly affected by factors like the presence of copper ions. These findings are important for the development of new materials with tailored properties (Rivas, Sánchez, Bernède, & Mollinié, 2002).
Chemical Properties Analysis
The chemical properties of 2-aminophenol hydrochloride, including its reactivity with various substrates and the formation of complexes, have been extensively studied. For example, its ability to form complexes with transition metals and undergo oxidative aromatic C-C bond cleavage under certain conditions has been documented, providing valuable information for the development of catalytic processes and materials science (Paul, Banerjee, & Mukherjee, 2017).
Applications De Recherche Scientifique
-
- Application : 2-Aminophenol is used in the synthesis of Schiff bases, which have antioxidant, antibacterial, lipoxygenase, and urease inhibitory potentials .
- Method : Schiff bases were synthesized by condensation of 2-aminophenol with various chloro- and nitro-benzaldehydes .
- Results : All Schiff bases except one showed potent antioxidant activity with IC50 values ranging between 17.2 and 33.1 μM when compared with standard BHA (IC50 = 44.2 μM) .
-
Photographic Developer
-
Chemo-sensor for Metal Ions
- Application : Schiff bases of 2-aminophenol have been used as chemo-sensors for the detection of some biologically important metal ions .
- Method : UV-vis spectroscopy screening, electrochemical studies, and theoretical calculations of the ligands revealed the sensing properties of the probes . The binding interactions of probes with Cu2+, Zn2+, and Ni2+ resulted in redshifts in the absorption maxima .
- Results : The change in electro-activeness of ligands upon complexation with metal ions (Cu2+, Zn2+, and Ni2+) suggested a metal-to-ligand charge transfer (MLCT) and intramolecular charge transfer binding mechanism .
-
- Application : 2-Aminophenol is used as a precursor in the synthesis of benzoxazoles, which are important heteroarenes connecting synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
- Method : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .
-
Synthesis of Schiff Bases for Biological Activities
- Application : 2-Aminophenol is used in the synthesis of Schiff bases, which are evaluated for antioxidant, antibacterial, lipoxygenase, and urease inhibitory potentials .
- Method : Schiff bases were synthesized by condensation of 2-aminophenol with various chloro- and nitro-benzaldehydes .
- Results : All Schiff bases except one showed potent antioxidant activity with IC50 values ranging between 17.2 and 33.1 μM when compared with standard BHA (IC50 = 44.2 μM) .
Safety And Hazards
Propriétés
IUPAC Name |
2-aminophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c7-5-3-1-2-4-6(5)8;/h1-4,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDZAFKCASPJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95-55-6 (Parent) | |
| Record name | 2-Aminophenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4073122 | |
| Record name | 2-Aminophenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminophenol hydrochloride | |
CAS RN |
51-19-4 | |
| Record name | Phenol, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminophenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Aminophenol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminophenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminophenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

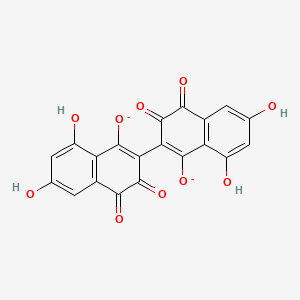
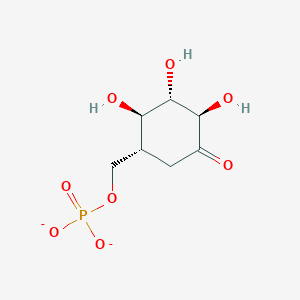
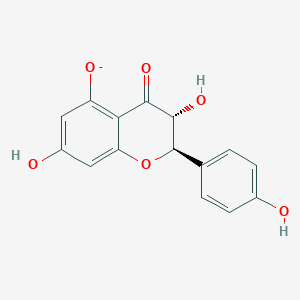
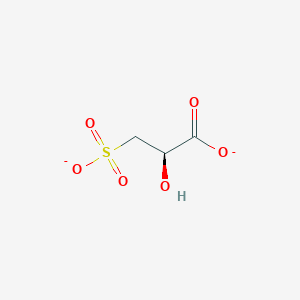
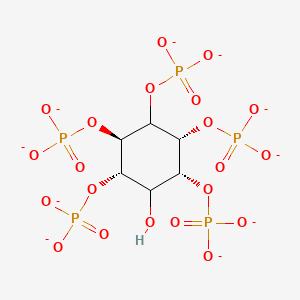

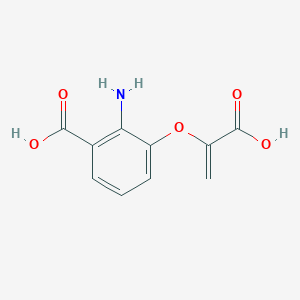
![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)
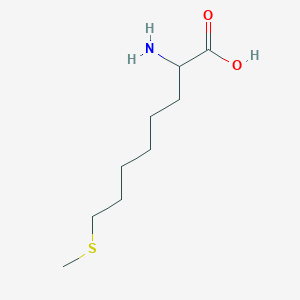
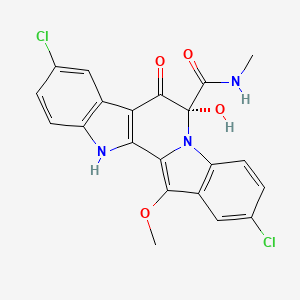
![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)
